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molecular formula C6H15Al B1256330 Triethylaluminum CAS No. 97-93-8

Triethylaluminum

Cat. No. B1256330
M. Wt: 114.16 g/mol
InChI Key: VOITXYVAKOUIBA-UHFFFAOYSA-N
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Patent
US04442225

Procedure details

In this case, the n-heptane solution of the complex consisting of di-n-butyl magnesium and tri-ethyl aluminum which was used in Example 51 was replaced with a reaction product obtained from 161 ml of an n-heptane solution of n-butyl ethyl magnesium (manufactured by Texas Alkyls Inc. of U.S.A., MAGALABEM, Mg concentration 0.65 mol/liter) and 4.3 ml of tri-ethyl aluminum. With the exception of this, a catalytic component was prepared and propylene was polymerized in exactly the same manner as in Example 1. The results of polymerization were: A=445, H.I.=94.8 and ρB=0.45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
161 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg:5][CH2:6][CH2:7]CC)[CH2:2][CH2:3][CH3:4].[CH2:10]([Al:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11]>CCCCCCC>[CH2:1]([Mg:5][CH2:6][CH3:7])[CH2:2][CH2:3][CH3:4].[CH2:10]([Al:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Three
Name
Quantity
161 mL
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Mg]CC
Name
Type
product
Smiles
C(C)[Al](CC)CC
Measurements
Type Value Analysis
AMOUNT: VOLUME 4.3 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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